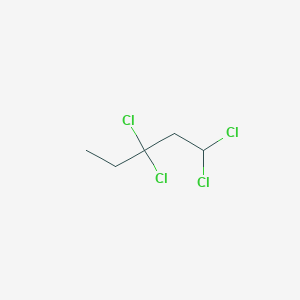
1,1,3,3-Tetrachloropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloropentane is an organic compound with the molecular formula C5H8Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a pentane backbone
Méthodes De Préparation
The synthesis of 1,1,3,3-tetrachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods often involve continuous processes where pentane is reacted with chlorine in large reactors. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrachloropentane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons. For example, reduction with hydrogen in the presence of a palladium catalyst can yield 1,3-dichloropentane.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated aldehydes or ketones, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-Tetrachloropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds. Its unique structure makes it a useful intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated functional groups.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrachloropentane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form strong bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including enzyme inhibition or activation, and alterations in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrachloropentane can be compared with other chlorinated hydrocarbons such as:
1,1,2,2-Tetrachloroethane: Similar in having four chlorine atoms, but differs in its shorter carbon chain and different reactivity.
1,1,3,3-Tetrachloropropane: Another tetrachlorinated compound with a shorter carbon chain, used in different industrial applications.
1,1,5,5-Tetrachloropentane: A structural isomer with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
62619-22-1 |
|---|---|
Formule moléculaire |
C5H8Cl4 |
Poids moléculaire |
209.9 g/mol |
Nom IUPAC |
1,1,3,3-tetrachloropentane |
InChI |
InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3 |
Clé InChI |
WQQPAHIJLHMJCV-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


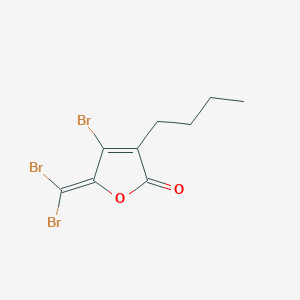

![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
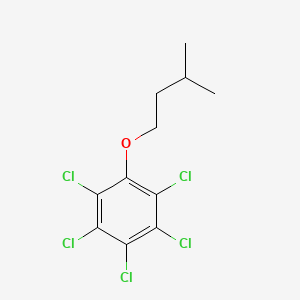
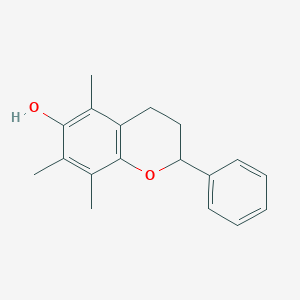
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
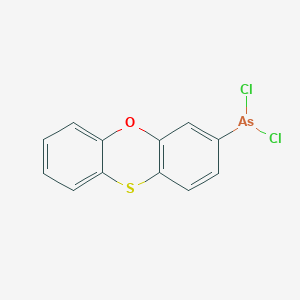
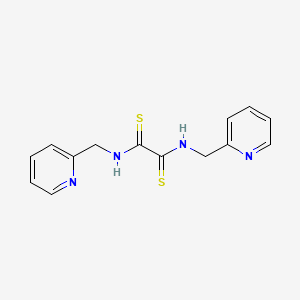


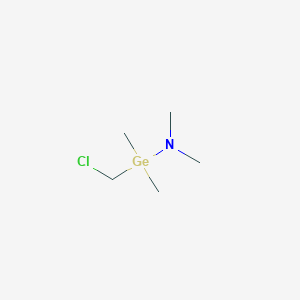

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
